4-{[(4-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be achieved through multi-step organic synthesis One common approach involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the cyclopentane ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl and furan groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(4-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents. Examples include:
2-thioxopyrimidines: These compounds have a sulfur atom at position 2 of the pyrimidine ring and exhibit diverse biological activities.
Indole derivatives: These compounds contain an indole ring and have been studied for their antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 4-{[(4-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one apart is its unique combination of functional groups and ring systems, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c20-14-8-6-13(7-9-14)12-25-18-16-4-1-5-17(16)22(19(23)21-18)11-15-3-2-10-24-15/h2-3,6-10H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGUMSUBBVJOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)F)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.